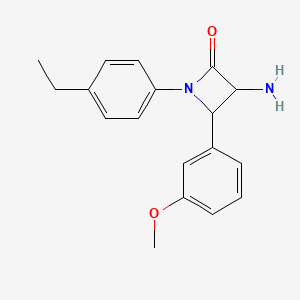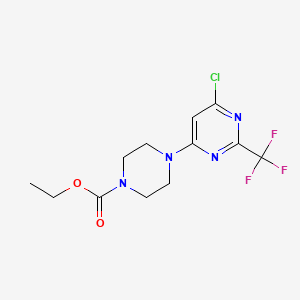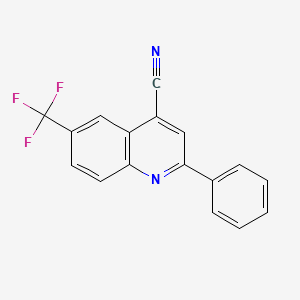
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate methanesulfonate is a chemical compound with the molecular formula C6H7BrN2O2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate methanesulfonate typically involves the bromination of a pyrrole derivative followed by esterification and amination reactions. One common method involves the following steps:
Bromination: Pyrrole is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.
Esterification: The brominated pyrrole is then esterified using methanol and a suitable acid catalyst like sulfuric acid.
Amination: The esterified product is reacted with ammonia or an amine to introduce the amino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of amines or hydrazines.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or alkoxides in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Various substituted pyrrole derivatives.
Oxidation: Nitro or nitroso pyrrole derivatives.
Reduction: Amino or hydrazine derivatives.
Hydrolysis: Pyrrole-2-carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate methanesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate methanesulfonate involves its interaction with specific molecular targets. The amino and bromine groups allow it to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester group can also undergo hydrolysis, releasing the active carboxylic acid derivative that can further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-bromo-1H-pyrrole-2-carboxylate: Similar structure but lacks the amino group.
Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate: Contains a methyl group instead of an amino group.
Methyl 5-bromo-1H-pyrrole-2-carboxylate: Bromine atom is positioned differently on the pyrrole ring.
Uniqueness
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate methanesulfonate is unique due to the presence of both amino and bromine groups, which provide distinct reactivity and potential for diverse chemical modifications. This makes it a versatile compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C7H11BrN2O5S |
|---|---|
Peso molecular |
315.14 g/mol |
Nombre IUPAC |
methanesulfonic acid;methyl 1-amino-4-bromopyrrole-2-carboxylate |
InChI |
InChI=1S/C6H7BrN2O2.CH4O3S/c1-11-6(10)5-2-4(7)3-9(5)8;1-5(2,3)4/h2-3H,8H2,1H3;1H3,(H,2,3,4) |
Clave InChI |
UJTVQPNEPRXBLR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CN1N)Br.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




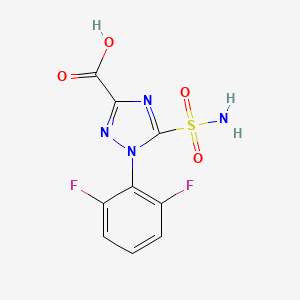

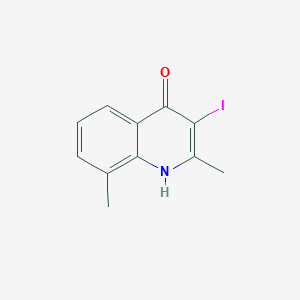
![N,N'-[Ethenyl(methyl)silanediyl]bis(N-butylacetamide)](/img/structure/B11831088.png)
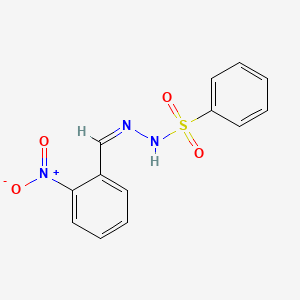
![Dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B11831119.png)
![1-[(4aS,10bS)-3H,4H,4aH,5H,6H,10bH-benzo[f]1,7-naphthyridin-4a-yl]methanamine](/img/structure/B11831120.png)
![(3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate](/img/structure/B11831125.png)
